molecular formula C13H16O3 B15386935 1-(4-Methoxyphenyl)-2,2-dimethylbutane-1,3-dione CAS No. 100612-50-8

1-(4-Methoxyphenyl)-2,2-dimethylbutane-1,3-dione

Cat. No.: B15386935
CAS No.: 100612-50-8
M. Wt: 220.26 g/mol
InChI Key: DFEUKLAQUXACEA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,2-dimethylbutane-1,3-dione is a β-diketone derivative characterized by a central diketone backbone substituted with a 4-methoxyphenyl group and two methyl groups at the C2 position. This compound exhibits keto-enol tautomerism, as evidenced by distinct NMR signals for both forms (δ = 16.22 ppm for the enol form and δ = 4.03 ppm for the keto form in CDCl₃) . Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The methoxy substituent enhances its solubility in organic solvents and influences its electronic properties, making it relevant in synthetic chemistry and materials science.

Properties

CAS No.

100612-50-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,2-dimethylbutane-1,3-dione

InChI

InChI=1S/C13H16O3/c1-9(14)13(2,3)12(15)10-5-7-11(16-4)8-6-10/h5-8H,1-4H3

InChI Key

DFEUKLAQUXACEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between 1-(4-Methoxyphenyl)-2,2-dimethylbutane-1,3-dione and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Tautomerism Observed? Melting Point (°C) Primary Applications
This compound C₁₃H₁₆O₃ 220.26 4-Methoxyphenyl, 2,2-dimethyl Yes (enol/keto) Not reported Synthetic intermediates, UV studies
1-(4-tert-Butylphenyl)-3-(methoxyphenyl)propane-1,3-dione (BMDBM) C₂₀H₂₂O₃ 310.39 4-tert-Butylphenyl, 4-methoxyphenyl Yes 81–86 UV-A absorber in sunscreens
1-(4-Methylphenyl)butane-1,3-dione C₁₁H₁₂O₂ 176.21 4-Methylphenyl Likely Not reported Organic synthesis
(Z)-1,4-bis(4-Methoxyphenyl)-2,3-dimethylbut-1-ene C₂₀H₂₂O₂ 296.39 Bis(4-methoxyphenyl), dimethyl No Not reported Photostability studies

Functional and Application Differences

  • UV Absorption : BMDBM (Avobenzone) is a commercial UV-A filter with a broad absorption range (310–400 nm), whereas this compound lacks documented UV-filter applications. The tert-butyl group in BMDBM enhances photostability compared to the dimethyl groups in the target compound .
  • Tautomerism Dynamics: Both BMDBM and the target compound exhibit keto-enol tautomerism, but the enol form dominates in polar solvents for BMDBM, critical for its UV absorption efficiency. In contrast, the target compound’s tautomeric equilibrium is solvent-dependent but less studied .
  • Synthetic Utility : The methyl-substituted analogue (1-(4-Methylphenyl)butane-1,3-dione) is used in condensation reactions to form heterocycles, while the methoxy-substituted target compound may serve as a precursor for metal coordination complexes due to its chelating β-diketone moiety .

Stability and Reactivity

  • Thermal Stability : BMDBM has a defined melting range (81–86°C), whereas the target compound’s thermal behavior remains uncharacterized .
  • Photostability : Bis(4-methoxyphenyl) derivatives (e.g., compounds 2a and 2b in ) show isomer-dependent stability, with (Z)-isomers being more prone to degradation under UV light. This contrasts with BMDBM, which requires stabilizers like octocrylene to prevent photodegradation .

Key Research Findings

  • Structural Impact on Bioactivity : BMDBM’s tert-butyl group reduces metabolic degradation in biological systems, whereas smaller substituents (e.g., methyl or methoxy) may increase reactivity but decrease persistence .
  • Spectroscopic Signatures: The enol proton resonance at δ = 16.22 ppm in the target compound is markedly downfield compared to BMDBM (δ = 15–16 ppm), reflecting differences in hydrogen-bonding strength .

Preparation Methods

Acidolysis in Clemmensen Reduction

The acidolysis of cyclopropane diols proceeds via a carboxonium ion intermediate, where the aryl group migrates to the adjacent carbon. This-shift dictates the regiochemistry of the final diketone, with alkyl groups preferentially adjacent to the carbonyl.

Role of L-Proline in Multicomponent Reactions

L-Proline’s enamine catalysis facilitates the formation of a chiral enolate, which reacts with electrophiles (e.g., formaldehyde) to afford stereoselective intermediates. However, racemization during hydrolysis limits the enantiomeric excess of the final product.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2,2-dimethylbutane-1,3-dione, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using methoxyphenyl precursors and diketone derivatives under acidic catalysis. Alternatively, cesium-mediated coupling (e.g., cesium oxoacetate salts) with alkynyl intermediates has been reported for structurally similar compounds, achieving ~55% yield after column chromatography (pentane:EtOAc gradient) . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and HPLC analysis with a C18 column (mobile phase: methanol/buffer, pH 4.6) to confirm >98% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :
  • NMR Spectroscopy : Assign methoxy (-OCH₃) and diketone (C=O) signals using 1^1H and 13^13C NMR, referencing PubChem data for analogous structures .
  • X-ray Crystallography : Resolve steric effects of the 2,2-dimethyl group on the diketone conformation .
  • HPLC-MS : Monitor stability under varying pH and temperature conditions using a sodium 1-octanesulfonate buffer (pH 4.6) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antioxidant vs. null effects) be resolved experimentally?

  • Methodological Answer :
  • Standardized Assays : Compare results across multiple platforms (e.g., DPPH radical scavenging for antioxidants, microbroth dilution for antimicrobial activity) .
  • Dose-Response Curves : Test concentrations from 1 µM–100 µM to identify threshold effects.
  • Control for Solubility : Use DMSO/carrier solvents at <0.1% to avoid false negatives .

Q. What computational strategies predict the compound’s interactions with enzymatic targets (e.g., cytochrome P450)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding affinities with CYP3A4 (PDB ID: 1TQN), focusing on methoxyphenyl hydrophobic interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density around the diketone moiety .

Q. How can metabolic stability be assessed to prioritize this compound for pharmacological studies?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH, quantifying parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess isoform-specific interactions .

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